molecular formula C11H12ClN B12988809 2-Chloro-5-butylbenzonitrile

2-Chloro-5-butylbenzonitrile

Cat. No.: B12988809
M. Wt: 193.67 g/mol
InChI Key: FJLPYXPHTDXLFI-UHFFFAOYSA-N
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Description

5-butyl-2-chlorobenzonitrile is an organic compound with the molecular formula C11H12ClN. It is a derivative of benzonitrile, where the benzene ring is substituted with a butyl group at the 5-position and a chlorine atom at the 2-position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-2-chlorobenzonitrile typically involves the chlorination of 5-butylbenzonitrile. One common method is the reaction of 5-butylbenzonitrile with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-50°C.

Industrial Production Methods

Industrial production of 5-butyl-2-chlorobenzonitrile may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-butyl-2-chlorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alkoxides.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products

    Substitution: 5-butyl-2-methoxybenzonitrile.

    Reduction: 5-butyl-2-chlorobenzylamine.

    Oxidation: 5-butyl-2-chlorobenzoic acid.

Scientific Research Applications

5-butyl-2-chlorobenzonitrile is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-butyl-2-chlorobenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chlorobenzonitrile
  • 5-butylbenzonitrile
  • 2-chloro-5-methylbenzonitrile

Uniqueness

5-butyl-2-chlorobenzonitrile is unique due to the presence of both a butyl group and a chlorine atom on the benzene ring, which imparts distinct chemical properties and reactivity compared to other benzonitrile derivatives. This combination of substituents makes it a valuable intermediate in organic synthesis and various research applications.

Properties

Molecular Formula

C11H12ClN

Molecular Weight

193.67 g/mol

IUPAC Name

5-butyl-2-chlorobenzonitrile

InChI

InChI=1S/C11H12ClN/c1-2-3-4-9-5-6-11(12)10(7-9)8-13/h5-7H,2-4H2,1H3

InChI Key

FJLPYXPHTDXLFI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)Cl)C#N

Origin of Product

United States

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